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Introduction
2-Pentadecanone (CAS No. 2345-28-0), also known as methyl tridecyl ketone, is a saturated

aliphatic ketone that serves as a versatile ingredient in the food and fragrance industries. Its

unique organoleptic profile contributes desirable notes to a wide array of products. This

document provides detailed application notes, quantitative data summaries, and experimental

protocols for the effective utilization and evaluation of 2-Pentadecanone. The Joint FAO/WHO

Expert Committee on Food Additives (JECFA) has evaluated 2-Pentadecanone and expressed

no safety concern at current levels of intake when used as a flavoring agent. It is recognized as

a flavoring agent by the FDA and the Flavor and Extract Manufacturers Association (FEMA),

holding FEMA number 3724.

Section 1: Chemical and Physical Properties
2-Pentadecanone is a white solid at room temperature, characterized as a very hydrophobic

molecule that is practically insoluble in water. Its fundamental properties are crucial for

understanding its behavior in various formulations.
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Property Value Reference

Synonyms
Methyl tridecyl ketone,

Pentadecan-2-one

CAS Number 2345-28-0

Molecular Formula C₁₅H₃₀O

Molecular Weight 226.40 g/mol

Melting Point 37-41 °C

Boiling Point 293 °C

Flash Point > 110 °C (> 230 °F)

Solubility
Insoluble in water; Soluble in

toluene

Section 2: Organoleptic Profile and Natural
Occurrence
The sensory characteristics of 2-Pentadecanone are complex, offering a blend of floral, spicy,

and fatty notes. This profile makes it a valuable component for building intricate flavor and

fragrance profiles.

Aroma and Flavor Descriptors:

Primary Notes: Floral, spicy, fatty, waxy.

Secondary Notes: Fruity green, dairy-like, fresh, celery, jasmin, woody.

Nuances: At a 1.0% concentration, it can present chemical-like notes with hints of blueberry

and cognac.

2-Pentadecanone is found naturally in a variety of foods and plants, which informs its

application as a "nature-identical" flavoring ingredient.
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Natural Source Reference

Dairy Products Blue cheeses, Cheddar cheese, Milk

Fruits & Vegetables Asparagus, Cauliflower, Guava, Feyoa

Beverages Coffee, Apple brandy (Calvados)

Cooked Foods Chicken, Wheat bread, Cooked rice

Plants Coconut, Ginger, Thuja occidentalis

Section 3: Quantitative Data Summary
Understanding the concentration, usage levels, and sensory thresholds of 2-Pentadecanone is

essential for precise formulation.

Parameter Value Matrix/Condition Reference

Aroma Detection

Threshold
1 to 7 ppb Not specified

Concentration in Raw

Milk

0.21 +/- 0.5 mg/100g

(dry matter)
Italian Raw Milk

Recommended Usage

Level
Up to 0.30%

In fragrance

concentrate

Max. Usage in

Fats/Oils
75.00 ppm Food (Fats and Oils)

Section 4: Applications in Flavor and Fragrance
Development
Flavor Applications: The fatty and spicy profile of 2-Pentadecanone, combined with its floral

nuance, makes it highly effective in savory and dairy applications.

Dairy: Enhances creamy and rich notes in butter and various cheese flavorings.

Meat: Complements savory profiles in meat products.
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Fruit: Adds complexity to certain fruit flavors.

Fats and Oils: Used at levels up to 75 ppm to impart specific flavor characteristics.

Fragrance Applications: In fragrances, 2-Pentadecanone is used as an ingredient to impart

floral and spicy notes. Its profile can add warmth and complexity to fragrance compositions.

The International Fragrance Association (IFRA) provides guidelines for its use.

Section 5: Experimental Protocols
Protocol 1: Sensory Evaluation using a Triangle Test
Objective: To determine if a perceptible sensory difference exists between two product

formulations, one with and one without 2-Pentadecanone. This method is a type of

discrimination test.

Materials:

Two product samples (Control and Test with 2-Pentadecanone at a specified concentration).

Identical, odor-free sample cups, coded with random 3-digit numbers.

Water and unsalted crackers for palate cleansing.

Ballots for data collection.

A sensory evaluation area with controlled lighting and ventilation.

Panelists:

A minimum of 30 panelists (consumers or trained individuals) screened for their ability to

detect the relevant flavor/aroma.

Procedure:

Prepare the Control sample and the Test sample containing 2-Pentadecanone.

For each panelist, present a set of three samples: two identical samples and one different

sample. There are two possible combinations: (Control, Control, Test) or (Test, Test, Control).
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The order of presentation should be randomized across panelists.

Instruct panelists to evaluate the samples from left to right.

Ask panelists to identify the sample they believe is different from the other two.

Provide water and crackers for panelists to cleanse their palates between evaluations.

Data Analysis:

Count the total number of panelists and the number of correct identifications.

Use a statistical table for triangle tests (based on the binomial distribution) to determine if the

number of correct answers is statistically significant at a chosen confidence level (typically p

< 0.05).

If the result is significant, it confirms that a perceptible difference exists between the

samples.

Protocol 2: Aroma Profile Characterization using Gas
Chromatography-Olfactometry (GC-O)
Objective: To identify which volatile compounds in a sample (e.g., a food product containing 2-
Pentadecanone) are odor-active and to describe their specific aromas. GC-O combines

instrumental separation with human sensory detection.

Materials & Equipment:

Gas Chromatograph (GC) with a column suitable for flavor volatiles (e.g., DB-5, DB-Wax).

GC effluent splitter to direct column outflow to both a chemical detector (e.g., Mass

Spectrometer, MS) and a heated olfactometry port (sniffing port).

Humidified air supply for the sniffing port to prevent nasal dehydration.

Sample containing volatile compounds, prepared using an appropriate extraction method

(e.g., Headspace Solid-Phase Microextraction, HS-SPME).
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Trained sensory assessors.

Procedure:

Sample Preparation: Extract the volatile compounds from the food matrix using a method like

HS-SPME, which minimizes the formation of heat-induced artifacts.

GC Injection: Inject the extracted volatiles into the GC.

Separation: Run a GC temperature program that effectively separates the volatile

compounds.

Olfactometry: A trained assessor sniffs the effluent from the sniffing port throughout the GC

run.

Data Recording: The assessor records the time, duration, and a descriptor for each aroma

detected. This can be done using specialized software or a voice recorder.

Chemical Identification: Simultaneously, the MS detector records the mass spectra of the

compounds as they elute.

Correlation: Correlate the retention times of the detected aromas from the olfactometry data

with the retention times of the chemical peaks from the MS data.

Identification: Identify the odor-active compounds (including 2-Pentadecanone) by

comparing their mass spectra with a library (e.g., NIST) and by running authentic chemical

standards.

Protocol 3: Quantitative Descriptive Analysis (QDA)
Objective: To create a detailed sensory profile of a product containing 2-Pentadecanone,

quantifying the intensity of its key flavor and aroma attributes.

Materials:

Product samples with varying levels of 2-Pentadecanone.
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Reference standards for each attribute to be evaluated (e.g., specific floral essential oils,

diluted fatty acid solutions).

Sensory booths, sample cups, and data collection software/ballots.

Panelists:

A small panel of 8-12 highly trained individuals. Panelists undergo extensive training (6-10

sessions or more) to develop and agree upon a set of descriptive terms (a lexicon) and to

consistently rate the intensity of each attribute on a scale (e.g., a 15-cm line scale).

Procedure:

Lexicon Development: In initial sessions, the panel collectively develops a list of terms that

describe the sensory characteristics of the product (e.g., "creamy," "waxy," "floral," "spicy,"

"buttery").

Training: Panelists are trained to use the lexicon and intensity scales with reference

standards to anchor their ratings.

Evaluation: In individual booths, panelists evaluate the product samples, which are

presented in a randomized and balanced order.

Rating: For each sample, panelists rate the intensity of every attribute in the lexicon on the

provided scale. Replicates are essential for assessing panelist performance.

Data Analysis:

Convert the ratings from the line scales to numerical data.

Use Analysis of Variance (ANOVA) to analyze the data for each attribute to determine if there

are significant differences between the samples.

If significant differences are found, use post-hoc tests (e.g., Tukey's HSD) to identify which

samples differ.

Visualize the results using spider web plots or bar charts to compare the sensory profiles of

the different formulations.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b165419?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Section 6: Visualizations
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Fig. 1: Experimental workflow for Gas Chromatography-Olfactometry (GC-O).
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Fig. 2: Workflow for a Triangle Test sensory evaluation.
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Fig. 3: Logical relationships of 2-Pentadecanone's properties to its applications.
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To cite this document: BenchChem. [Application Notes and Protocols: 2-Pentadecanone in
Flavor and Fragrance Development]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b165419#application-of-2-pentadecanone-in-food-
flavoring-and-fragrance-development]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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